Thieno[3,2-d]pyrimidin-4-amine
Overview
Description
Thieno[3,2-d]pyrimidin-4-amines are a class of heterocyclic compounds that have garnered interest due to their potential biological activities, particularly as antitumor agents and kinase inhibitors. These compounds are characterized by a thieno[3,2-d]pyrimidin core structure with an amine group at the fourth position .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-amines can be achieved through various methods. One approach involves the refluxing of 8-chloro derivatives of pyrido[3',2':4,5]thieno(furo)[3,2-d]pyrimidines with different amines to obtain the desired compounds . Another method described is a one-pot four-component synthesis via sequential Gewald/cyclocondensation reactions, which yields the title compounds in excellent yields . Additionally, microwave irradiation has been used for an efficient and selective synthesis starting from readily available amines and substituted 2-aminothiophene-3-carbonitrile . A base-catalyzed reaction involving carbodiimides has also been reported for the synthesis of related tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidinone derivatives .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4-amines has been studied using various techniques, including crystal structure determination. For instance, the crystal structure of N-(3,4-dimethoxyphenyl)pyrido[3',2':4,5]-thieno[3,2-d]pyrimidin-4-amine, a kinase inhibitor, was established by single-crystal X-ray diffraction, providing insights into its biological mechanism of action .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4-amines can undergo further chemical reactions to introduce various substituents and create a diverse array of derivatives. For example, cyclization of thienylthioureas in acidic medium leads to the formation of 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-ones, which can be further transformed into pharmacologically active compounds . Additionally, the cyclization of hydrazino compounds with formic acid yields derivatives of thieno[2,3-d]-1,2,4-triazolo[4,3-a]pyrimidine, a new heterocyclic system .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin-4-amines are influenced by their molecular structure and the nature of substituents attached to the core. These properties are crucial for their biological activity and pharmacological potential. The compounds exhibit a range of activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial activities, depending on their specific structural modifications . The antitumor activity of these compounds has been evaluated in vitro, with some derivatives showing pronounced effects. The activity is largely dependent on the nature of the amine fragments .
Scientific Research Applications
Synthetic Methods :
- A high-yield synthesis method for thieno[3,2-d]pyrimidin-4(3H)-ones has been developed, utilizing a solvent-free, multi-step cascade reaction of 1H-tetrazoles with aliphatic amines (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015).
- An efficient microwave-assisted synthesis of thieno[3,2-d]pyrimidin-4-amine derivatives was reported, starting from amines and substituted carbonitriles (Han, Ebinger, Vandevier, Maloney, Nirschl, & Weller, 2010).
Antitumor Activity :
- New derivatives of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines showed pronounced antitumor activity in vitro, with the activity depending on the nature of the amine fragments (Sirakanyan, Spinelli, Geronikaki, Hakobyan, Sahakyan, Arabyan, Zakaryan, Nersesyan, Aharonyan, Danielyan, Muradyan, & Hovakimyan, 2019).
Inhibitory Properties :
- A novel series of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines was synthesized, showing inhibitory potency against protein kinases like CDK5/p25, CK1δ/ε, GSK3α/β, DYRK1A, and CLK1. One specific compound, 8-(2,4-dichlorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, specifically inhibited CK1δ/ε and CLK1 (Loidreau, Deau, Marchand, Nourrisson, Logé, Coadou, Loaëc, Meijer, & Besson, 2015).
Crystal Structure :
- The complete crystal structure of a derivative, N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, was established. This compound was designed as a new inhibitor of CLK1 and DYRK1A kinases (Guillon, Marchivie, Loidreau, Pinaud, & Besson, 2013).
DNAse I Inhibitory Properties :
- A series of novel thieno[2,3-d]pyrimidin-4-amines were synthesized, exhibiting inhibitory activity against bovine pancreatic DNase I. One compound, in particular, showed potent inhibitory activity, providing a starting point for designing new DNase I inhibitors (Mavrova, Dimov, Yancheva, Kolarević, Ilić, Kocic, & Šmelcerović, 2018).
Microwave-Assisted Synthesis for Anticancer Agents :
- Novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives were synthesized, envisioned as potent bioisosteric analogues of an anticancer agent, MPC-6827. Some of these exhibited inhibitory effects on human colorectal cancer cell proliferation (Loidreau, Nourrisson, Fruit, Corbière, Marchand, & Besson, 2020).
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Thieno[3,2-d]pyrimidin-4-amine . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
thieno[3,2-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZMFTNGJPBSBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467695 | |
Record name | thieno[3,2-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-d]pyrimidin-4-amine | |
CAS RN |
16285-74-8 | |
Record name | thieno[3,2-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[3,2-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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